C.I. Reactive Blue 1
Description
Significance and Research Context of Anthraquinone (B42736) Reactive Dyes
Anthraquinone dyes represent the second largest class of textile dyes and are known for their structural complexity and high stability. frontiersin.orgfrontiersin.org These dyes are derivatives of p-benzoquinone and possess chromophores such as C=O and C=C, which contribute to their resistance to degradation and excellent light-fastness. frontiersin.org In the context of reactive dyes, the anthraquinone structure provides a stable and vibrant chromophore, which is a group responsible for the color of a compound. wikipedia.org The shades produced by anthraquinone dyes range from red to blue, with the specific color determined by the type and position of substituents on the anthraquinone core. ikm.org.my
The significance of anthraquinone reactive dyes in academic research is multifaceted. They are extensively studied for their dyeing properties on various fibers, including cellulosic materials like cotton and protein fibers like wool and silk. textiletoday.com.bdresearchgate.net Research often focuses on improving dyeing efficiency, fastness properties, and understanding the chemical mechanisms of dye-fiber interactions. researchgate.netresearcher.life Furthermore, due to their persistence in the environment, anthraquinone dyes are a focal point in studies on wastewater treatment and bioremediation. frontiersin.orgfrontiersin.org Researchers investigate various methods, including microbial and enzymatic degradation, to break down these complex molecules. frontiersin.orgfrontiersin.orgmdpi.com Anthraquinone derivatives have also found applications beyond textiles, such as in biomedical research as fluorophores and in the development of dye-sensitized solar cells. liberty.eduresearchgate.net
Historical Development and Evolution of Reactive Dye Chemistry
The journey of reactive dyes began with early investigations in the late 19th century, but the first major breakthrough occurred in the 1950s. wikipedia.orgtextiletoday.com.bd Before the advent of reactive dyes, dyeing processes often required harsh conditions that could damage the textile fibers. lawyersnjurists.com In 1954, I.D. Rattee and W.E. Stephen of Imperial Chemical Industries (ICI) discovered that dichlorotriazine dyes could form covalent bonds with cellulose (B213188) fibers under mild alkaline conditions, a pivotal moment in reactive dye history. tiankunchemical.com This discovery led to the first commercial range of reactive dyes, Procion, launched by ICI in 1956. lawyersnjurists.comtiankunchemical.com The first three Procion dyes were Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G. lawyersnjurists.com
Following this, other companies quickly entered the market. In 1958, Ciba introduced the Cibacron brand, and Hoechst launched the Remazol brand. tiankunchemical.com The early reactive dyes were primarily based on two types of reactive systems: those with nitrogenous heterocyclic rings bearing active chloro substituents and precursor variations of unsaturated systems like vinylsulfone and acrylamide. textiletoday.com.bd
The 1970s saw a significant development with the introduction of bifunctional reactive dyes by ICI. textiletoday.com.bd These dyes, containing two reactive groups per molecule, offered higher fixation rates, improving from a typical 60% for monofunctional dyes to 80% for bifunctional ones. wikipedia.orgtextiletoday.com.bd This innovation also led to dyes that were less sensitive to temperature variations during the dyeing process. textiletoday.com.bd Over the decades, the range of reactive groups has expanded to include triazine, vinyl sulfone, pyrimidine, and acrylamide, each offering distinct advantages in reactivity and application. tiankunchemical.com
Structural Classification and Reactivity Principles of C.I. Reactive Blue 1 Analogs
This compound has a molecular structure based on anthraquinone. worlddyevariety.com Its analogs, and reactive dyes in general, are characterized by a structure that includes a chromophore, a bridging group, a reactive group, and often a solubilizing group. lawyersnjurists.com The chromophore is the color-producing part of the molecule. The reactive group is what enables the dye to form a covalent bond with the fiber. The bridging group links the chromophore and the reactive group, and the solubilizing group, typically a sulfonate group, improves the dye's solubility in water. lawyersnjurists.com
This compound is a dichlorotriazinyl reactive dye. wikipedia.org The reactivity of this class of dyes is based on the nucleophilic substitution reaction between the reactive chlorine atoms on the triazine ring and the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers. wikipedia.org This reaction is typically carried out in an alkaline medium, which facilitates the ionization of the fiber's functional groups, making them more nucleophilic. wikipedia.orglawyersnjurists.com
The reactivity of the dye is a crucial parameter, and it is influenced by the nature of the reactive group. For instance, dichlorotriazine dyes are highly reactive and are applied at lower temperatures. blogspot.com In contrast, monochlorotriazine dyes, which are formed by replacing one of the chlorine atoms in a dichlorotriazine dye, are less reactive and require higher application temperatures. blogspot.combritannica.com Another important class of reactive dyes is the vinylsulfone dyes (e.g., Remazol dyes). rsc.org These dyes are supplied in a stable form, typically as a β-sulfatoethylsulfone, which is converted to the highly reactive vinylsulfone under alkaline conditions. rsc.org The vinylsulfone group then reacts with the fiber via a nucleophilic addition mechanism. rsc.org
The table below provides a comparison of different reactive dye systems, including analogs of this compound.
| Reactive System | Reactive Group Type | Fixation Mechanism | Typical Application Conditions |
| Dichlorotriazine (e.g., Procion MX) | Heterocyclic (highly reactive) | Nucleophilic Substitution | Low temperature (e.g., 40°C or lower), alkaline pH blogspot.com |
| Monochlorotriazine (e.g., Procion H) | Heterocyclic (less reactive) | Nucleophilic Substitution | High temperature (e.g., 70°C or higher), alkaline pH blogspot.combritannica.com |
| Vinylsulfone (e.g., Remazol) | Unsaturated (activated double bond) | Nucleophilic Addition | Alkaline pH, temperature varies (40°C - 60°C) rsc.orgnih.gov |
| Difluorochloropyrimidine | Heterocyclic | Nucleophilic Substitution | High temperature (e.g., 95°C for exhaust dyeing) researchgate.net |
| Bifunctional (e.g., VS/MCT) | Mixed (e.g., Vinylsulfone/Monochlorotriazine) | Nucleophilic Addition & Substitution | Less sensitive to temperature variations textiletoday.com.bd |
Properties
CAS No. |
12225-34-2 |
|---|---|
Molecular Formula |
C23H12Cl2N6O8S2.2Na |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of C.i. Reactive Blue 1
Fundamental Synthetic Pathways for Reactive Blue Dyes
The synthesis of C.I. Reactive Blue 1, like many reactive dyes, is a multi-step process that involves the careful construction of a chromophore, followed by the introduction of a reactive group that enables it to form a covalent bond with the fiber. alfa-chemistry.com
Chromophore Preparation: Anthraquinone (B42736) Core Synthesis
The characteristic brilliant blue color of this compound originates from its anthraquinone core. wikipedia.org The synthesis of this chromophoric system is a foundational step. A common precursor for many anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, often referred to as bromamic acid. wikipedia.orggoogle.com This intermediate is typically synthesized from 1-aminoanthraquinone (B167232) through sulfonation and subsequent bromination. wikipedia.org The sulfonation of anthraquinone itself can also serve as a starting point. wikipedia.org
Introduction of Reactive Functional Groups: Cyanuric Chloride Condensation
To impart reactivity to the dye, a functional group capable of reacting with the hydroxyl groups of cellulose (B213188) is introduced. In the case of this compound, this is achieved through the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). worlddyevariety.com Cyanuric chloride is a versatile reagent that can undergo sequential condensation reactions. whiterose.ac.ukrsc.org The high reactivity of its chlorine atoms allows for a stepwise reaction with nucleophiles, such as amines. whiterose.ac.uk The first condensation with an amino-containing compound typically occurs at a low temperature (0-5 °C), yielding a dichlorotriazine derivative. rsc.org This initial reaction deactivates the triazine ring slightly, allowing for controlled subsequent reactions at higher temperatures. whiterose.ac.uk
Coupling Reactions with Sulfonated Aromatic Amines
The final step in the fundamental synthesis of this compound involves the condensation of the bromamic acid with a sulfonated aromatic amine, followed by reaction with cyanuric chloride. worlddyevariety.com Specifically, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is condensed with 2,4-diaminobenzenesulfonic acid. worlddyevariety.com The resulting intermediate is then condensed with cyanuric chloride to yield the final dye molecule. worlddyevariety.com The presence of sulfonic acid groups (-SO3H) on the aromatic components is crucial for ensuring the water solubility of the dye, a necessary property for the dyeing process. alfa-chemistry.commdpi.com
Advanced Synthetic Approaches and Process Optimization
The textile industry continuously seeks to optimize the synthesis of reactive dyes to improve efficiency, reduce costs, and minimize environmental impact. worldwidejournals.com For reactive dyes, key performance indicators include fixation efficiency (the percentage of dye that covalently bonds to the fiber) and exhaustion (the amount of dye that moves from the dyebath to the fiber). ncsu.edu
Research has focused on several areas for process optimization:
Reaction Conditions: Optimizing parameters such as temperature, pH, salt concentration, and reaction time can significantly impact yield and purity. ncsu.edunih.govpjoes.comresearchgate.net For instance, the acylation with cyanuric chloride is often performed at 20-30°C, while subsequent condensation reactions may require higher temperatures of 60-80°C. google.com
Catalysis: The use of catalysts, such as copper in the condensation of bromamic acid, can accelerate reaction rates. google.com
Dyeing Process: The development of optimized batch dyeing procedures, including ideal temperatures, salt and alkali concentrations, and bath ratios, can lead to level dyeings and high fixation levels. ncsu.edu Studies have shown that for some novel reactive dyes, maximum exhaustion and fixation can be achieved at specific temperatures, such as 61.5°C, with optimized salt and alkali concentrations. pjoes.com
| Parameter | Optimized Value | Reference |
| Dyeing Temperature | 61.5°C | pjoes.com |
| Salt Concentration | 30.01 g/L | pjoes.com |
| Alkali Concentration | 22.32 g/L | pjoes.com |
| Dye Concentration | 9% | researchgate.net |
| Time | 60 minutes | researchgate.net |
| Liquor Ratio | 1:8 | researchgate.net |
| Table 1: Optimized Dyeing Process Parameters for Reactive Dyes |
Derivatization Strategies for this compound Analogs
To enhance the properties of reactive dyes, derivatization strategies are employed. This involves modifying the basic structure of the dye to create analogs with improved performance characteristics, such as better fixation, higher light fastness, or different shades.
Common derivatization approaches include:
Modification of the Reactive Group: Replacing one of the chlorine atoms in the dichlorotriazine ring with other functional groups can alter the dye's reactivity and application properties. whiterose.ac.uk For example, introducing a sulfophenoxy group can lead to excellent fixation results on wool. whiterose.ac.uk
Introduction of Multiple Reactive Groups: Incorporating more than one reactive group into the dye molecule, creating so-called "multifunctional" or "bifunctional" reactive dyes, can significantly increase fixation efficiency. whiterose.ac.ukpjoes.com
Alteration of the Chromophore: While the anthraquinone core provides the blue color, modifications to its structure or the introduction of other chromophoric systems, like azo groups, can create dyes with different shades and properties. researchgate.netnih.gov For instance, creating hybrid azo-anthraquinone dyes can result in novel blue dyes with high fixation rates. researchgate.netnih.gov
Green Chemistry Principles in Reactive Blue Dye Synthesis
The synthesis of reactive dyes has traditionally involved processes that can be environmentally challenging. alfa-chemistry.com Consequently, there is a strong drive to incorporate green chemistry principles into their production.
Key areas of focus include:
Advanced Spectroscopic and Analytical Characterization Techniques for C.i. Reactive Blue 1
Spectrophotometric Analyses for Quantification and Degradation Monitoring
Spectrophotometric methods are fundamental in the study of C.I. Reactive Blue 1, offering straightforward and effective means for its quantification and the observation of its degradation.
UV-Visible Spectroscopy Applications in Reaction Kinetics
UV-Visible spectroscopy is a primary tool for monitoring the concentration of this compound in solution. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, which is directly proportional to its concentration, a relationship described by the Beer-Lambert law. This property is extensively utilized to study the kinetics of dyeing processes and degradation reactions.
The λmax of this compound is consistently reported to be around 592 nm. jmaterenvironsci.comscielo.org.za However, slight variations may occur depending on the solvent and pH of the solution. For instance, in some non-aqueous dyeing systems, the λmax has been observed at 596 nm. mdpi.com By monitoring the decrease in absorbance at this wavelength over time, researchers can determine the rate of dye removal or degradation. scielo.org.zamdpi.com This technique is instrumental in optimizing the conditions for various treatment processes, such as photocatalysis and adsorption. jmaterenvironsci.comscielo.org.za For example, studies have tracked the decolorization of the dye by measuring absorbance at 592 nm at regular intervals during photocatalytic degradation experiments. scielo.org.za
| Analytical Technique | Parameter | Value | Reference |
| UV-Vis Spectroscopy | Maximum Absorbance (λmax) | ~592 nm | jmaterenvironsci.comscielo.org.za |
| UV-Vis Spectroscopy | Maximum Absorbance (λmax) in non-aqueous system | 596 nm | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for observing changes in its chemical structure. In the context of this compound, FTIR analysis helps to confirm its structural integrity and to elucidate the structural changes that occur during degradation processes.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. Key vibrational bands include those for sulfonate (SO₃⁻) groups, which appear around 1040 cm⁻¹ (symmetric stretching) and 1194 cm⁻¹ (antisymmetric stretching). mdpi.com The O=S=O group vibrations are observed at approximately 1118 cm⁻¹ and 1215 cm⁻¹. mdpi.com During degradation studies, the disappearance or shifting of these peaks, along with the emergence of new ones, provides evidence of the breakdown of the dye's structure. For example, the destruction of the anthraquinone (B42736) structure and other functional groups during ozonation has been demonstrated through changes in the FTIR spectrum. nih.gov This technique is also used to confirm the presence of specific functional groups in synthesized reactive dyes. ajol.info
| Functional Group | FTIR Vibrational Band (cm⁻¹) | Reference |
| Sulfonate (SO₃⁻) - Symmetric Stretching | ~1040 | mdpi.com |
| Sulfonate (SO₃⁻) - Antisymmetric Stretching | ~1194 | mdpi.com |
| O=S=O - Symmetric Stretching | ~1118 | mdpi.com |
| O=S=O - Antisymmetric Stretching | ~1215 | mdpi.com |
Chromatographic Separation and Identification of this compound and its Transformation Products
Chromatographic techniques are indispensable for separating the complex mixtures that can result from the synthesis or degradation of this compound. When coupled with mass spectrometry, these methods provide definitive identification of the parent dye and its various transformation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Tracking
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of reactive dyes, offering the capability to separate and quantify the components of a mixture with high resolution. irjet.net It is particularly valuable for assessing the purity of this compound and for tracking the formation of metabolites during degradation.
Ion-pair chromatography (IPC) is a frequently employed HPLC technique for reactive dyes. ncsu.edu In a typical setup, a C18 reverse-phase column is used with a gradient elution system. irjet.net The mobile phase often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an ion-pairing agent, such as tetrabutylammonium (B224687) bromide. irjet.netncsu.edu This method allows for the separation of the hydrolyzed and unhydrolyzed forms of the dye, which is crucial for studying hydrolysis kinetics. irjet.net The hydrolyzed dye, being more polar, typically has a shorter retention time. irjet.net HPLC is also used to monitor the progress of dye synthesis reactions by measuring the depletion of starting materials.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediate Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds. In the study of this compound degradation, GC-MS is employed to identify smaller, more volatile intermediates that are formed as the complex dye molecule breaks down.
For instance, during the ozonation of a related dye, C.I. Reactive Blue 19, GC-MS analysis identified 1,3-indanone as a primary degradation product. nih.gov Similarly, in the biodegradation of C.I. Reactive Blue 172, GC-MS analysis of the decolorized products led to the identification of metabolites such as 4-(ethenylsulfonyl) aniline (B41778) and 1-amino-1-(4-aminophenyl) propan-2-one. researchgate.netresearchgate.net The analysis involves separating the volatile components in the gas chromatograph and then identifying them based on their mass spectra, which provide a unique fragmentation pattern for each compound. rasayanjournal.co.in
| Degradation Process | Identified Volatile Intermediate | Analytical Technique | Reference |
| Ozonation of C.I. Reactive Blue 19 | 1,3-Indanone | GC-MS | nih.gov |
| Biodegradation of C.I. Reactive Blue 172 | 4-(ethenylsulfonyl) aniline | GC-MS | researchgate.netresearchgate.net |
| Biodegradation of C.I. Reactive Blue 172 | 1-amino-1-(4-aminophenyl) propan-2-one | GC-MS | researchgate.netresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for identifying non-volatile, polar, and thermally labile degradation products of this compound. This technique combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry.
LC-MS has been instrumental in elucidating the degradation pathways of reactive dyes. In studies of the photocatalytic degradation of C.I. Reactive Blue 19, LC-MS was used to identify various intermediate compounds. scielo.org.za Similarly, in the biodegradation of this dye from cotton fabrics, LC-MS analysis revealed the formation of a more hydrophobic degradation product. researchgate.net The electrospray ionization (ESI) source is commonly used in these analyses, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the structural characterization of the degradation products. researchgate.net For example, in the analysis of C.I. Reactive Blue 19, a major peak at an m/z value of 603.1 was reported, corresponding to the decationized ion of the dye. researchgate.net
Ion Chromatography (IC) for Inorganic Ion Detection during Mineralization
Ion Chromatography (IC) is a crucial analytical technique for monitoring the mineralization of this compound. During degradation processes, the complex organic structure of the dye is broken down into simpler inorganic ions. IC allows for the separation, identification, and quantification of these ions, providing insights into the extent of mineralization and the degradation pathway.
In studies involving the ozonation and sonolysis of C.I. Reactive Blue 19 (a closely related anthraquinone dye), IC has been employed to detect a variety of inorganic anions. researchgate.netcapes.gov.br The complete breakdown of the dye molecule is expected to release the constituent heteroatoms as inorganic ions. For instance, the sulfur atoms present in the sulfonate groups are converted to sulfate (B86663) ions (SO₄²⁻), and the nitrogen atoms are transformed into nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. researchgate.netiwaponline.com The carbon and hydrogen atoms are ultimately mineralized to carbon dioxide and water.
Research on the ozonation of other reactive dyes, such as C.I. Reactive Black 5, has demonstrated the utility of IC in quantifying the formation of these inorganic end-products. iwaponline.com In one study, the concentration of sulfate ions measured by IC corresponded to a 66% conversion of the sulfur present in the parent dye molecule. iwaponline.com Similarly, the transformation of nitrogen atoms to nitrate ions was quantified, though the conversion rate was found to be significantly lower at approximately 11.55%. iwaponline.com
Beyond the final mineralization products, IC can also detect the formation of small-chain carboxylic acids, which are common intermediates in the oxidative degradation of aromatic compounds. iwaponline.comscielo.br These can include formate, acetate, and oxalate. researchgate.netiwaponline.comscielo.br The presence and concentration of these organic acids, along with the inorganic anions, provide a more complete picture of the degradation process. acs.orgmdpi.com
Table 1: Inorganic Ions and Carboxylic Acids Detected by IC during Reactive Dye Mineralization
| Ion/Compound | Chemical Formula | Role in Mineralization Analysis |
| Sulfate Ion | SO₄²⁻ | Indicates the breakdown of sulfonate groups. researchgate.netiwaponline.com |
| Nitrate Ion | NO₃⁻ | A final product of the oxidation of nitrogen atoms. researchgate.netiwaponline.com |
| Nitrite Ion | NO₂⁻ | An intermediate in the oxidation of nitrogen atoms to nitrate. researchgate.netscielo.br |
| Ammonium (B1175870) Ion | NH₄⁺ | An alternative nitrogen mineralization product. researchgate.net |
| Formic Acid | HCOOH | A short-chain carboxylic acid intermediate. researchgate.netiwaponline.com |
| Acetic Acid | CH₃COOH | A short-chain carboxylic acid intermediate. researchgate.netiwaponline.com |
| Oxalic Acid | C₂H₂O₄ | A common dicarboxylic acid intermediate. researchgate.netiwaponline.com |
Electrochemical Detection and Voltammetric Studies of this compound
Electrochemical methods, particularly voltammetric techniques like cyclic voltammetry (CV), are powerful tools for studying the redox behavior and degradation of this compound. uminho.ptcore.ac.uk These techniques provide valuable information on the electrochemical activity of the dye's chromophore and can be used to monitor its degradation during electrochemical treatment processes. uminho.ptresearchgate.net
C.I. Reactive Blue 19, an anthraquinone-based dye, exhibits characteristic electrochemical behavior. core.ac.uk The reduction of the anthraquinone group to hydroquinone (B1673460) is a reversible electrochemical reaction that can be observed using cyclic voltammetry. core.ac.uk Studies have shown a reduction peak for C.I. Reactive Blue 19 at approximately -450 mV (versus a Saturated Calomel Electrode) at a pH of 2, with a corresponding oxidation peak around -350 mV. core.ac.uk The disappearance of these reduction and oxidation peaks in the voltammograms over the course of an electrochemical treatment serves as a direct indication of the degradation of the dye's chromophoric structure. uminho.pt
The electrochemical degradation of this compound can be achieved through various advanced oxidation processes. uminho.pt One such method involves the use of Ti/RuO₂ electrodes in the presence of an electrolyte like NaCl. uminho.pt The applied potential is a critical parameter in the efficiency of the degradation process. For C.I. Reactive Blue 19, an applied potential of 6 V has been found to be effective for both color removal and reduction in Chemical Oxygen Demand (COD). uminho.pt
The efficiency of electrochemical degradation is also influenced by the initial dye concentration. Higher concentrations may require longer electrolysis times to achieve complete degradation. uminho.pt Cyclic voltammetry can be effectively used to follow the step-by-step degradation of the dye, confirming the breakdown of the electroactive species. uminho.ptcore.ac.uk
Table 2: Electrochemical Parameters for C.I. Reactive Blue Dyes
| Parameter | Value/Range | Technique | Significance |
| Reduction Peak Potential | ~ -450 mV vs SCE (at pH 2) | Cyclic Voltammetry | Corresponds to the reduction of the anthraquinone group. core.ac.uk |
| Oxidation Peak Potential | ~ -350 mV vs SCE (at pH 2) | Cyclic Voltammetry | Corresponds to the oxidation of the hydroquinone form. core.ac.uk |
| Applied Potential for Degradation | 4 - 8 V | Electrochemical Oxidation | Influences the rate and efficiency of dye degradation. uminho.pt |
| Optimal Applied Potential | 6 V | Electrochemical Oxidation | Provides a balance of efficiency for color and COD removal. uminho.pt |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and confirmation of complex organic molecules like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule, allowing for a precise mapping of its structure.
For related compounds, such as those synthesized for dye applications, NMR has been used to confirm their chemical structures. researchgate.netpsu.edu For example, in the synthesis of novel reactive dyes containing both azo and anthraquinone chromophores, ¹H NMR was used to characterize the final products. researchgate.net Similarly, the structure of polymers used to modify cotton fabrics for improved dye uptake has been confirmed using ¹H NMR. psu.edu
In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons on the anthraquinone core, the aromatic ring of the aniline derivative, and the ethyl sulfone group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, aromatic protons would typically appear in the downfield region (around 6-9 ppm), while protons on the ethyl group would be found in the more upfield region.
¹³C NMR would provide complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the anthraquinone structure would be particularly characteristic, appearing at the far downfield end of the spectrum.
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Reactive Dyes
| Functional Group | Type of NMR | Expected Chemical Shift (δ) Range (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 6.0 - 9.0 | The exact shift depends on the substituents on the aromatic rings. rsc.org |
| Amine Protons (-NH-) | ¹H NMR | 3.0 - 5.0 | Often broad signals, can exchange with D₂O. |
| Alkyl Protons (-CH₂-) | ¹H NMR | 1.0 - 4.0 | Protons closer to electronegative atoms (O, S, N) will be further downfield. psu.edu |
| Aromatic Carbons | ¹³C NMR | 100 - 150 | Includes both substituted and unsubstituted carbons in the aromatic systems. rsc.org |
| Carbonyl Carbons (C=O) | ¹³C NMR | 160 - 200 | Characteristic of the quinone structure in anthraquinone dyes. |
| Alkyl Carbons | ¹³C NMR | 10 - 60 | Carbons in the ethyl sulfone reactive group. rsc.org |
Table of Compounds Mentioned
Degradation Pathways and Mechanistic Studies of C.i. Reactive Blue 1
Photocatalytic Degradation Mechanisms
Photocatalysis has emerged as a promising technology for the degradation of organic pollutants. It utilizes a semiconductor catalyst and a light source to generate highly reactive species that can decompose complex molecules.
Semiconductor-Assisted Photocatalysis (e.g., TiO₂, ZnO, BiVO₄, Fe₂O₃/WO₃)
Various semiconductors are employed as photocatalysts due to their electronic properties. When these materials are illuminated with light of sufficient energy, they generate electron-hole pairs, which are the primary drivers of the photocatalytic process. scielo.org.za
Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and non-toxicity. scirp.org However, its large band gap (3.23 eV) limits its activity to the UV region of the electromagnetic spectrum. tandfonline.com To overcome this, modifications such as doping with metals or non-metals are employed to enhance its performance under visible light. tandfonline.comsci-hub.se
Zinc Oxide (ZnO): ZnO is another effective photocatalyst for the degradation of reactive dyes. nih.gov It has been shown to be more efficient than TiO₂ in some cases for the degradation of reactive dyes. nih.gov Like TiO₂, ZnO also has a large band gap, and its efficiency can be improved by creating composites with other materials. tandfonline.com
Bismuth Vanadate (BiVO₄): BiVO₄ is a visible-light-driven photocatalyst that has shown potential for the degradation of organic dyes. Its narrower band gap allows it to absorb a larger portion of the solar spectrum. mdpi.com
Iron(III) Oxide/Tungsten Trioxide (Fe₂O₃/WO₃): Composite photocatalysts like Fe₂O₃/WO₃ are being investigated to enhance photocatalytic activity. For instance, loading WO₃ with Fe₃O₄ can lower the band gap and facilitate easier separation of the catalyst after treatment. tandfonline.com
The efficiency of these semiconductors can be influenced by factors such as catalyst loading, initial dye concentration, and the pH of the solution. ijirset.comacs.org
Role of Reactive Oxygen Species (•OH, •O₂⁻, h⁺) in Photodegradation
The degradation of C.I. Reactive Blue 1 is primarily initiated by the action of reactive oxygen species (ROS). tandfonline.com When the semiconductor is irradiated, electrons (e⁻) are excited to the conduction band, leaving behind holes (h⁺) in the valence band. mdpi.com
These charge carriers then react with adsorbed water and oxygen molecules to produce highly reactive species:
Hydroxyl radicals (•OH): These are powerful, non-selective oxidizing agents formed when holes react with water or hydroxide (B78521) ions. scielo.org.za They are considered the primary active species responsible for the complete degradation and ring dissociation of the dye molecule. tandfonline.com
Superoxide radicals (•O₂⁻): These are formed when electrons in the conduction band react with dissolved oxygen. tandfonline.com They also play a role in the degradation process. mdpi.com
Holes (h⁺): The photogenerated holes can directly oxidize the dye molecules adsorbed on the catalyst surface. researchgate.net
The combined action of these reactive species leads to the breakdown of the dye's chromophore, resulting in the decolorization of the solution and eventual mineralization into simpler inorganic compounds. tandfonline.com
Identification and Elucidation of Photodegradation Intermediates and Pathways
The degradation of this compound is a complex process involving multiple steps and the formation of various intermediate products. The initial attack by hydroxyl radicals often occurs at the C-N bond. tandfonline.com The degradation process can involve demethylation, cleavage of aromatic rings, and the breakdown of side chains. tandfonline.com
The breakdown of the dye molecule leads to the formation of smaller chemical intermediates such as carboxylic acids, amines, phenols, and aldehydes. tandfonline.com These intermediates are further oxidized, eventually leading to complete mineralization into CO₂, H₂O, SO₄²⁻, and NH₄⁺. tandfonline.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UPLC/MS are used to identify these intermediate compounds, providing insights into the degradation pathway. tandfonline.comresearchgate.net For instance, studies on the photodegradation of a similar dye, C.I. Reactive Blue 160, using ZnO nanopowder identified eleven reaction intermediates, revealing a pathway involving the destruction of the chromophoric group, hydroxylation, desulfonation, and ring opening. researchgate.net
Kinetic Modeling of Photocatalytic Processes
The kinetics of the photocatalytic degradation of reactive dyes are often described by the Langmuir-Hinshelwood (L-H) model. ijirset.commdpi.com This model relates the degradation rate to the concentration of the dye and its adsorption on the catalyst surface. mdpi.com
The L-H model is expressed as: rate = (k * K * C) / (1 + K * C) Where:
rate is the initial rate of degradation
k is the reaction rate constant
K is the adsorption coefficient of the dye onto the photocatalyst
C is the concentration of the dye
In many cases, especially at low dye concentrations, the degradation follows pseudo-first-order kinetics, where the rate is directly proportional to the dye concentration. scirp.orgscirp.org The rate constant can be influenced by various parameters, including initial dye concentration, catalyst loading, and light intensity. mdpi.com
Electrochemical Degradation Pathways
Electrochemical methods offer another effective approach for the degradation of reactive dyes. These techniques involve the use of an electric current to drive oxidation-reduction reactions that break down the pollutant molecules.
Electrolytic Oxidation Mechanisms using Various Electrode Materials
Electrolytic oxidation can occur through two main mechanisms: direct and indirect oxidation. acs.org
Direct Electrolysis: In this process, the dye molecules are directly oxidized at the surface of the anode. tuiasi.ro The efficiency of this process is highly dependent on the electrode material, which should have high electrocatalytic activity for generating oxidizing species like adsorbed hydroxyl radicals. tuiasi.ro
Indirect Electrolysis: This involves the in-situ generation of strong oxidizing agents in the solution, which then degrade the dye molecules. acs.org A common example is the use of chloride ions as a mediator. At the anode, chloride is oxidized to chlorine, which then forms hypochlorous acid and hypochlorite (B82951) ions, powerful oxidizing agents. juniperpublishers.com
Various electrode materials have been investigated for the degradation of reactive dyes:
Graphite Electrodes: Graphite is a commonly used anode material due to its stability and effectiveness in mediating the oxidation of organic pollutants, particularly in the presence of chloride ions. acs.orgtuiasi.ro
Dimensionally Stable Anodes (DSAs): These anodes, such as Ti/RuO₂ and Ti/IrO₂, are known for their high efficiency and stability in electrochemical processes. walshmedicalmedia.comuminho.pt They can facilitate both direct and indirect oxidation mechanisms. walshmedicalmedia.com
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are highly effective for the electrochemical oxidation of organic pollutants due to their wide potential window and high chemical stability. acs.org
The effectiveness of the electrochemical degradation process is influenced by factors such as current density, pH, electrolyte concentration, and temperature. tuiasi.rojuniperpublishers.com
Electro-Fenton and Electrochemical Peroxidation Processes
The Electro-Fenton (EF) process and electrochemical peroxidation (ECP) are advanced oxidation processes (AOPs) that have demonstrated high efficiency in the degradation of C.I. Reactive Blue 19. These methods utilize Fenton's reaction chemistry, where hydroxyl radicals (•OH), highly potent oxidizing agents, are generated to break down the complex dye molecule.
In a typical ECP setup for treating C.I. Reactive Blue 19, an iron anode serves as the source of the Fe(II) catalyst, and hydrogen peroxide (H₂O₂) is added to the solution. kemdikbud.go.id The degradation efficiency is influenced by several key operational parameters. A study employing a 2³ full factorial design investigated the effects of initial pH, initial H₂O₂ dosage, and current density on the degradation of a 5000 g/m³ C.I. Reactive Blue 19 solution. kemdikbud.go.idugm.ac.id The results indicated that the interaction between the initial pH and current density significantly affects the percentage of Chemical Oxygen Demand (COD) removal. kemdikbud.go.idugm.ac.id After 60 minutes of treatment under optimized conditions, a remarkable 99.98% reduction in absorbance and an 82.83% removal of COD were achieved. kemdikbud.go.idugm.ac.id
Similarly, the electro-Fenton process catalyzed by Fe₃O₄ magnetic nanoparticles has been explored for the degradation of C.I. Reactive Blue 19. acs.org In this system, an activated carbon fiber felt cathode and a platinum anode are used in an undivided electrochemical reactor. acs.org The Fe₃O₄ nanoparticles facilitate the decomposition of H₂O₂ to generate hydroxyl radicals. acs.org The process is most effective at a pH of 3.0. acs.org Increasing the current density and the dosage of Fe₃O₄ nanoparticles can enhance the degradation rate, although excessively high levels can inhibit the reaction. acs.org Under optimal conditions (pH 3.0, current density of 3.0 mA/cm², 1.0 g/L Fe₃O₄ MNPs, 100 mg/L initial dye concentration, and 35 °C), a total organic carbon (TOC) removal efficiency of 87.0% was achieved after 120 minutes of electrolysis. acs.org
Table 1: Electrochemical Peroxidation of C.I. Reactive Blue 19 - Factorial Design and Results
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Initial pH | 2.2 | 2.5 | 2.8 |
| Initial H₂O₂ Dosage (mol/m³) | 332 | 377 | 422 |
| Current Density (A/m²) | 164 | 205 | 246 |
| Result | Value | ||
| Max. Absorbance Reduction | 99.98% | ||
| Max. COD Removal | 82.83% |
Data sourced from studies on the electrochemical peroxidation of C.I. Reactive Blue 19. kemdikbud.go.idugm.ac.id
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a valuable electrochemical technique used to study the redox reactions and degradation of dyes like C.I. Reactive Blue 19. uminho.pt By analyzing the voltammetric response, insights into the electrochemical activity of the dye's chromophore group can be gained. core.ac.uk
For C.I. Reactive Blue 19, which is an anthraquinone-based dye, CV studies reveal characteristic peaks associated with the reduction and oxidation of the anthraquinone (B42736) group. uminho.pt A cathodic peak is typically observed, corresponding to the two-electron reduction of the anthraquinone group to its hydroquinone (B1673460) derivative. uminho.pt An accompanying anodic peak is also seen, which is due to the reverse oxidation reaction. uminho.pt In one study, the cyclic voltammogram of a C.I. Reactive Blue 19 solution before electrochemical treatment showed a cathodic peak at approximately -360 mV. uminho.pt
However, the clarity and definition of the cyclic voltammograms can be influenced by factors such as coupled chemical reactions, fast redox processes, or the solid electrode material used. core.ac.uk In some cases, the resulting voltammograms may not be well-defined enough for detailed kinetic investigations. core.ac.uk Despite these challenges, CV remains a useful tool for confirming the degradation of the dye, as the characteristic redox peaks diminish and eventually disappear after successful electrochemical treatment. uminho.pt
Enzymatic and Biological Degradation of this compound
The enzymatic and biological degradation of C.I. Reactive Blue 19 offers an environmentally friendly alternative to chemical and physical treatment methods. This approach utilizes the metabolic capabilities of microorganisms and the catalytic activity of their enzymes to decolorize and break down the dye molecule.
Enzymatic Decolorization and Mineralization by Oxidoreductases (e.g., Laccase, Peroxidase)
Oxidoreductive enzymes, such as laccases and peroxidases, produced by various microorganisms, play a crucial role in the degradation of C.I. Reactive Blue 19. These enzymes catalyze the oxidation of the dye, leading to the cleavage of its chromophoric structure and subsequent decolorization.
Laccases, in particular, have been shown to be effective in degrading anthraquinonic compounds like C.I. Reactive Blue 19. uminho.pt Studies have demonstrated that purified lignin (B12514952) peroxidases can also degrade this dye. uminho.pt The efficiency of enzymatic decolorization can be influenced by the presence of mediators and the specific fungal or bacterial source of the enzymes. For instance, enzyme preparations from fungi like Pleurotus ostreatus, Schizophyllum commune, and Trametes villosa have shown potential for decolorizing textile dyes. uminho.pt In a study with Trametes versicolor, the production of laccase and manganese peroxidase (MnP) was optimized by adjusting the carbon and nitrogen sources in the culture medium, leading to over 90% decolorization efficiency of C.I. Reactive Blue 19. jmb.or.kr
Table 2: Ligninolytic Enzyme Activities in Dye-Decolorizing Bacteria
| Bacterial Strain | Peroxidase Activity (U/mL) | Laccase Activity (U/mL) |
|---|---|---|
| Enterobacter sp. strain 11902 | Present | Present |
| Enterobacter sp. strain 11903 | Present | Present |
Data adapted from research on dye-decolorizing bacteria. researchgate.net
Microbial Biodegradation by Bacterial and Fungal Strains (e.g., Bacillus cohnii, White Rot Fungi)
A diverse range of bacterial and fungal strains have been identified for their ability to biodegrade C.I. Reactive Blue 19. White-rot fungi are particularly effective due to their production of extracellular lignin-degrading enzymes. jmb.or.krniscpr.res.in Fungi such as Aspergillus sp. have demonstrated the ability to decolorize and degrade various anthraquinone dyes. tandfonline.com
Among bacteria, strains of Bacillus have shown significant potential. For example, Bacillus cereus has been used to decolorize C.I. Reactive Blue 19, with studies showing that the decolorization rate is influenced by factors like pH. researchgate.net A study on Enterobacter sp. F NCIM 5545 reported a decolorization efficiency of 99.7% for C.I. Reactive Blue 19 under anaerobic conditions with glucose as a co-substrate. frontiersin.org The synergistic action of microbial consortia, often involving both bacteria and fungi, can lead to more complete degradation of the dye. frontiersin.org
Bioreactor Configurations for Enhanced Biodegradation
To enhance the efficiency and scalability of microbial dye degradation, various bioreactor configurations are employed. These systems provide controlled environments for microbial growth and enzymatic activity, facilitating the continuous treatment of dye-containing wastewater. tandfonline.com
Packed bed bioreactors using immobilized microbial cells have shown promise. For instance, Bacillus cohnii RAPT1 immobilized on polyurethane in a packed bed reactor achieved complete decolorization of a 200 mg/L dye solution within 4 hours. frontiersin.org Membrane bioreactors (MBRs) are another effective configuration, combining biological treatment with membrane filtration. mdpi.com They have demonstrated high COD removal efficiency for textile wastewater. mdpi.com Other bioreactor types, such as fluidized bed bioreactors, moving bed bioreactors, and airlift bioreactors, are also being investigated for their potential in dye bioremediation. tandfonline.com
Identification of Biotransformation Products
Understanding the biotransformation pathway of C.I. Reactive Blue 19 is crucial for assessing the detoxification process. The degradation of the parent dye molecule leads to the formation of various intermediate products.
Studies involving the cleavage of anthraquinone dyes have identified common degradation products. For instance, the cleavage of several reactive blue anthraquinone dyes using tin(II)chloride and laccase resulted in the formation of 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS). researchgate.netmdpi.com The identification of such products through techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) helps in elucidating the degradation mechanism. tandfonline.comnih.gov For example, ozonation of C.I. Reactive Blue 19 was found to produce primary degradation products such as phthalic acids and 1,3-indanone. nih.gov The analysis of these biotransformation products is essential to ensure that the degradation process leads to complete mineralization and does not result in the formation of other toxic compounds.
Table 3: Common Cleavage Products of Anthraquinone Dyes
| Abbreviation | Compound Name |
|---|---|
| DAHS | 1,4-diaminoanthrahydroquinone-2-sulphonic acid |
| AAS | 1-aminoanthraquinone-2-sulphonic acid |
Data from studies on the cleavage of reactive anthraquinone dyes. researchgate.netmdpi.com
Table 4: List of Compound Names
| Compound Name |
|---|
| 1,3-indanone |
| 1,4-diaminoanthrahydroquinone-2-sulphonic acid |
| 1-aminoanthraquinone-2-sulphonic acid |
| C.I. Reactive Blue 19 |
| Hydrogen peroxide |
Ozonation and Advanced Oxidation Processes (AOPs)
Ozonation and Advanced Oxidation Processes (AOPs) are powerful techniques for the degradation of recalcitrant organic pollutants like this compound. d-nb.info These methods rely on the generation of highly reactive species, most notably hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. nano-ntp.com
The degradation of reactive dyes by ozonation can occur through two primary pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. scispace.commdpi.com The dominant pathway is largely dependent on the pH of the solution. In acidic conditions, direct ozonolysis is the main reaction, where ozone molecules directly attack the chromophoric groups of the dye. scispace.compublisherspanel.com As the pH increases to alkaline conditions, the decomposition of ozone into highly reactive hydroxyl radicals is favored, leading to an indirect, radical-mediated oxidation that is generally faster and more efficient. scispace.comut.ac.irut.ac.ir
The kinetics of this compound degradation by ozonation often follow pseudo-first-order kinetics. ut.ac.ir The rate of decolorization is influenced by several factors including the initial dye concentration, ozone dosage, and pH. Studies have shown that an increase in the initial dye concentration can lead to a decrease in the decolorization rate, as the ratio of ozone molecules to dye molecules becomes less favorable. icrc.ac.irscielo.org.za Conversely, at higher pH values, the degradation rate tends to increase due to the enhanced formation of hydroxyl radicals. ut.ac.irut.ac.ir For instance, one study observed the highest dye removal of 87% for a 60 mg/L dye solution at pH 12. ut.ac.ir
Table 1: Kinetic Parameters for the Ozonation of Reactive Dyes
| Dye | Process | pH | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Procion Blue | Ozonation | - | 2.48 × 10-2 /min | ut.ac.ir |
| C.I. Reactive Black 5 | Ozonation | 1.88 - 4.0 | 1.88 × 104 – 2.53 × 105 M-1s-1 | publisherspanel.com |
To enhance the efficiency of dye degradation, ozonation is often combined with other processes like sonolysis (O₃/US) and UV/H₂O₂. These combined systems, also known as AOPs, aim to increase the production of hydroxyl radicals, thereby accelerating the degradation of the dye. dntb.gov.ua
The combination of ozonation with sonolysis has proven to be more effective for the mineralization of C.I. Reactive Blue 19 than either single ozonation or single sonolysis. capes.gov.br The ultrasonic waves in sonolysis create acoustic cavitation, which leads to the formation of localized hot spots with extreme temperatures and pressures, facilitating the decomposition of water and ozone to generate more hydroxyl radicals.
Similarly, the UV/H₂O₂ process involves the photolysis of hydrogen peroxide (H₂O₂) by UV radiation to produce hydroxyl radicals. scielo.org.za This system has been shown to be effective for the decolorization of Reactive Blue 19. scielo.org.za Combining UV radiation with ozonation (O₃/UV) can also lead to a synergistic effect, enhancing the degradation and mineralization of the dye. icrc.ac.ir For instance, while ozonation alone is highly effective for color removal, the combined O₃/UV process is superior for achieving a higher degree of mineralization, as indicated by Total Organic Carbon (TOC) removal. icrc.ac.ir One study found that after 90 minutes, the TOC removal for C.I. Reactive Blue 19 was 19% for ozonation and 27% for the UV/O₃ process. icrc.ac.ir
Table 2: Comparison of AOPs for Reactive Dye Degradation
| Process | Dye | Efficiency | Reference |
|---|---|---|---|
| O₃ | C.I. Reactive Blue 19 | 47% COD removal, 19% TOC removal (90 min) | icrc.ac.ir |
| UV/O₃ | C.I. Reactive Blue 19 | 57% COD removal, 27% TOC removal (90 min) | icrc.ac.ir |
| UV/H₂O₂ | Reactive Blue 19 | Complete decolorization (<15 min) | scielo.org.za |
| Ozonation + Sonolysis | C.I. Reactive Blue 19 | More effective mineralization than individual processes | capes.gov.br |
| H₂O₂/UV | Reactive Blue 19 | 91% degradation (3 h) | d-nb.info |
The decolorization of this compound during ozonation and AOPs is primarily due to the destruction of its chromophore. researchgate.net The highly reactive species, particularly hydroxyl radicals, attack the unsaturated bonds within the dye's structure, such as the C=C and -N=N- bonds, leading to a loss of color. researchgate.nettandfonline.com This initial attack breaks the complex dye molecule into smaller, colorless intermediates. tandfonline.com
Following chromophore destruction, the degradation process continues with the cleavage of the aromatic rings. tandfonline.comjuniperpublishers.com This is a crucial step for the complete mineralization of the dye, which involves the conversion of the organic carbon into carbon dioxide and water. tandfonline.com The breakdown of the aromatic rings leads to the formation of various aliphatic intermediates, such as carboxylic acids (e.g., maleic acid, oxalic acid, formic acid, and acetic acid) and other smaller organic compounds. capes.gov.brtandfonline.com The identification of these intermediates through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) helps in elucidating the degradation pathway. capes.gov.br Ultimately, these intermediates are further oxidized to inorganic products like CO₂, H₂O, sulfate (B86663), and ammonium (B1175870) ions. tandfonline.com
Combined Ozonation with Sonolysis and UV/H2O2 Systems
Hybrid and Synergistic Degradation Systems for this compound
To overcome the limitations of individual treatment methods, hybrid and synergistic systems that combine physical, chemical, and biological processes are being explored for the degradation of this compound. iwaponline.com These integrated approaches often lead to higher removal efficiencies and more complete mineralization of the dye. d-nb.info
The integration of different treatment methods can create a more robust and effective system for treating textile wastewater containing reactive dyes. iwaponline.com For example, a chemical process like an AOP can be used as a pre-treatment to break down the complex and recalcitrant dye molecules into more biodegradable intermediates. d-nb.infomdpi.com This is followed by a biological treatment step, such as an activated sludge process, which can then more easily mineralize these simpler organic compounds. iwaponline.commdpi.combioline.org.br This sequential anaerobic-aerobic biological treatment is considered a cost-effective method for the complete mineralization of azo dyes. bioline.org.br
Another approach involves combining physical methods like adsorption with chemical or biological degradation. For instance, a material with good adsorption properties can concentrate the dye molecules, making them more accessible for subsequent degradation by a photocatalyst or microorganisms. nih.gov The inefficiency of standalone physical and chemical processes has prompted the combination of these treatments with biological ones, which is a promising strategy for dye removal. scielo.br
Studies have demonstrated the effectiveness of such integrated systems. For example, integrating a photo-Fenton process with a biological system resulted in a significant reduction of BOD, COD, color, and dissolved organic carbon. d-nb.info Similarly, combining ozonation with biological treatment has achieved high decolorization and COD reduction for reactive dyes. mdpi.com
In a system combining photocatalysis with adsorption, a synergistic effect is observed where the adsorbent concentrates the dye on the surface of the photocatalyst, enhancing the degradation rate. nih.gov Similarly, in a system combining ozonation with sonolysis, the cavitation bubbles from sonolysis provide additional sites for the generation of hydroxyl radicals, thereby accelerating the oxidation of the dye. capes.gov.br
In the context of combined chemical and biological treatments, the chemical pre-treatment breaks down the complex dye structure, which might be toxic or inhibitory to microorganisms. mdpi.com The resulting intermediates are often more amenable to biological degradation, allowing the microorganisms in the subsequent biological stage to function more effectively. bioline.org.br This synergistic relationship allows for the complete mineralization of the dye, which might not be achievable by either process alone. For example, the combination of a white rot fungus with herbal extraction residue has been shown to significantly enhance the biodegradation of Reactive Blue 4, with transcriptome analysis revealing the increased expression of multiple peroxidase genes. frontiersin.org This demonstrates a synergistic effect at a molecular level, leading to accelerated biodegradation. frontiersin.org
Environmental Remediation and Removal Technologies for C.i. Reactive Blue 1 from Aqueous Systems
Adsorption Phenomena and Materials for Reactive Blue 1 Removal
Adsorption is a widely employed technique for dye removal due to its efficiency, simplicity, and cost-effectiveness. academicjournals.org This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).
Adsorption Isotherms and Kinetic Models
The study of adsorption isotherms provides insights into the interaction between the adsorbate and the adsorbent at equilibrium. The Langmuir and Freundlich models are commonly used to describe the adsorption of C.I. Reactive Blue 1. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm is applicable to multilayer adsorption on a heterogeneous surface. neptjournal.comkirj.ee For instance, the adsorption of a reactive blue dye on powdered activated carbon was found to be best represented by the Langmuir isotherm. neptjournal.com Conversely, studies using fly ash and activated carbon from certain biomass sources showed a better fit with the Freundlich model. kirj.eeresearchgate.net
Kinetic models are essential for understanding the rate of adsorption. The pseudo-first-order and pseudo-second-order models are frequently applied to analyze the adsorption kinetics of this compound. The pseudo-second-order model has been found to be a good fit for the adsorption of this dye onto various adsorbents like activated carbon, nanohydroxyapatite, and chitosan-biochar hydrogel beads, suggesting that chemisorption may be the rate-limiting step. researchgate.netsciendo.commdpi.com
Table 1: Adsorption Isotherm and Kinetic Models for this compound Removal
| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|
| Powdered Activated Carbon | Langmuir | Pseudo-second-order | neptjournal.com |
| Coconut Shell Based Activated Carbon | Langmuir, Freundlich | Pseudo-second-order | researchgate.net |
| Nanohydroxyapatite | Langmuir | Pseudo-second-order | icm.edu.pl |
| Chitosan-Biochar Hydrogel Beads | Freundlich | Pseudo-second-order | mdpi.com |
| Fly Ash | Freundlich | Pseudo-second-order | kirj.ee |
| Natural and Modified Wheat Straw | Freundlich (NWS, MWS), Langmuir (AC) | Intra-particle diffusion (NWS, MWS), Pseudo-second-order (AC) | longdom.org |
Design and Characterization of Novel Adsorbents
Research has focused on developing cost-effective and efficient adsorbents for this compound removal.
Activated Carbon: Activated carbon, derived from various sources like coconut shells, walnut shells, and wheat straw, is a widely used adsorbent due to its high surface area and porous structure. researchgate.netlongdom.orgtandfonline.com Powdered activated carbon has demonstrated effective removal of Reactive Blue 19. neptjournal.com
Biopolymer-based Composites: Biopolymers like chitosan (B1678972) and starch are gaining attention due to their biodegradability and renewable nature. nih.gov Chitosan-based adsorbents, including cross-linked chitosan and chitosan-biochar hydrogel beads, have shown significant adsorption capacities for reactive blue dyes. mdpi.comresearchgate.net The presence of amino and hydroxyl groups in chitosan provides active sites for dye binding. mdpi.com Starch-modified NiFe-layered double hydroxide (B78521) composites have also been synthesized and proven effective in removing reactive blue dyes. nih.gov
Functionalized Graphene Oxide: Graphene oxide, with its large surface area, can be functionalized to enhance its adsorption capabilities. A hybrid material of β-chitosan and triethylenetetramine-functionalized graphene oxide (CSGO) has demonstrated stable and high adsorption efficiency for C.I. Reactive Blue 221 across a wide pH range. mdpi.comresearchgate.net The functionalization introduces more amino groups, which act as active sites for dye adsorption. rsc.org
Role of Surface Chemistry and Electrostatic Interactions in Adsorption Efficiency
The efficiency of adsorption is heavily influenced by the surface chemistry of the adsorbent and the electrostatic interactions between the adsorbent and the dye molecules. For anionic dyes like this compound, which contain sulfonate groups (SO₃⁻), a positively charged adsorbent surface is favorable for adsorption. mdpi.com
At lower pH values, the amine groups (–NH₂) on adsorbents like chitosan become protonated (–NH₃⁺), creating a positive surface charge. This leads to strong electrostatic attraction with the anionic dye molecules, resulting in higher adsorption capacity. researchgate.netmdpi.com This electrostatic interaction is a primary mechanism for the removal of reactive blue dyes by such adsorbents. semanticscholar.org Additionally, other interactions like hydrogen bonding and π–π interactions can also contribute to the adsorption process. mdpi.com The presence of other ions in the wastewater can create a screening effect, competing with the dye molecules for adsorption sites and potentially reducing adsorption efficiency. mdpi.com
Coagulation-Flocculation Processes for this compound Effluents
Coagulation-flocculation is a common physicochemical treatment method used for the removal of suspended and colloidal particles from wastewater. iwaponline.com This process involves the addition of coagulants to destabilize the dye particles, followed by the aggregation of these particles into larger flocs that can be easily removed by sedimentation.
Commonly used coagulants include alum, ferric chloride, and polyaluminium chloride (PACl). mui.ac.ir Studies have shown that for C.I. Reactive Blue 19, ferric chloride and alum achieved high removal efficiencies at a neutral pH of 7, while PACl was most effective in a pH range of 6-8. mui.ac.ir The mechanism of removal can involve charge neutralization and sweep flocculation, where the dye molecules are entrapped in the precipitating coagulant flocs. mui.ac.ir
Novel hybrid polymers are also being developed to enhance the coagulation-flocculation process. For example, a magnesium chloride-polyethylene oxide (MgCl₂-PEO) hybrid polymer has been used to treat wastewater containing Cibacron Blue F3GA, achieving high color and chemical oxygen demand (COD) reduction. ijee.netijee.net The use of such hybrid materials can integrate the coagulation and flocculation steps, potentially saving time and improving efficiency. ijee.net
Membrane Separation Techniques for Dye Retention
Membrane separation techniques, such as ultrafiltration, are effective in retaining dye molecules and other suspended solids from wastewater. These processes use semi-permeable membranes to separate components based on size and molecular weight. Ultrafiltration has been used as a post-treatment step after ultrasonication to remove residual C.I. Reactive Blue 19 and suspended colloids formed during the initial treatment, leading to a significant reduction in color. researchgate.net The selection of an appropriate membrane is crucial to ensure the retention of dye molecules and any formed solids. researchgate.net
Integrated Treatment Systems for Comprehensive Wastewater Remediation
To achieve high removal efficiency and meet stringent discharge standards, integrated treatment systems that combine different technologies are often employed. iwaponline.com The combination of processes can have a synergistic effect, where the limitations of one process are overcome by another.
Examples of integrated systems for treating reactive dye wastewater include:
Coagulation-Flocculation followed by Adsorption: This approach uses coagulation-flocculation as a primary treatment to remove a significant portion of the dye, followed by an adsorption step to remove the remaining color. iwaponline.com
Ozonation and Electrocoagulation: The combination of these two advanced oxidation processes has shown increased color removal efficiency for C.I. Reactive Blue 19, particularly with the use of iron electrodes. researchgate.net
Ultrasonication and Ultrafiltration: In this system, ultrasonication is used to break down the dye molecules, and the subsequent ultrafiltration step removes the remaining dye and any by-products. researchgate.net
Fenton/Photo-Fenton and Biological Treatment: Advanced oxidation processes like the Fenton or photo-Fenton process can be used to degrade refractory organic compounds like dyes, followed by a biological treatment step to further reduce the organic load. chiet.edu.egmdpi.com
These integrated approaches offer a more robust and comprehensive solution for the remediation of wastewater contaminated with this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| C.I. Reactive Blue 19 |
| C.I. Reactive Blue 221 |
| Cibacron Blue F3GA |
| Alum |
| Ferric Chloride |
| Polyaluminium Chloride (PACl) |
| Magnesium Chloride (MgCl₂) |
| Polyethylene Oxide (PEO) |
| Chitosan |
| Starch |
| Graphene Oxide |
| Triethylenetetramine |
| Sulfonate |
| Amine |
Theoretical and Computational Chemistry Studies of C.i. Reactive Blue 1
Quantum Chemical Computations for Reactive Site Prediction
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the reactive sites of dye molecules like C.I. Reactive Blue 1. These methods provide insights into the electron distribution and orbital energies, which govern the molecule's chemical reactivity.
Detailed Research Findings: Theoretical studies on reactive dyes utilize DFT to calculate key descriptors of reactivity. mdpi.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO region indicates sites susceptible to electrophilic attack, as it is where electrons are most available. Conversely, the LUMO region points to sites prone to nucleophilic attack, as it represents the most accessible region for accepting electrons. mdpi.com
Electrostatic potential (ESP) maps are another critical tool derived from quantum computations. These maps visualize the charge distribution across the molecule, with red areas indicating electron-rich (electronegative) regions and blue areas indicating electron-poor (electropositive) regions. For reactive dyes, these maps can predict how the dye will interact with other molecules. For instance, in a study on the similarly structured Reactive Blue 5, DFT calculations showed significant electron density (electronegative potential) localized on the sulfonate (–SO₃H) groups, making them likely sites for electrostatic interactions. mdpi.com The triazine ring, often a core component in reactive dyes, typically appears as an electron-depleted region, suggesting its susceptibility to nucleophilic attack, which is the basis for its covalent reaction with cellulose (B213188) fibers. mdpi.comwalshmedicalmedia.com
For this compound, which features an anthraquinone (B42736) core, dichlorotriazine reactive groups, and sulfonate groups, DFT calculations can predict the following:
Nucleophilic Attack: The chlorine atoms on the triazine ring are the primary sites for nucleophilic substitution, where the hydroxyl groups of cellulose fibers attack, forming a covalent bond. walshmedicalmedia.com
Electrophilic/Reductive Attack: The anthraquinone structure and other parts of the molecule with high electron density are potential sites for oxidative or reductive degradation. Studies on the decolorization of Reactive Blue 4 by zero-valent iron (ZVI) suggest that reductive transformation is a key degradation mechanism, indicating that the dye's electrophilic sites are readily attacked by reducing agents. science.gov
Interactive Data Table: Quantum Chemical Reactivity Descriptors Below is a representative table of how quantum chemical data would be presented. The values are illustrative for a typical reactive dye.
| Molecular Site | Predicted Reactivity Type | Computational Evidence | Governing Factor |
|---|---|---|---|
| Chlorine on Triazine Ring | Nucleophilic Substitution | Positive Electrostatic Potential | Leaving Group Ability |
| Nitrogen Atoms in Triazine Ring | Nucleophilic Attack Site | LUMO Localization | Electron Accepting Ability |
| Sulfonate Groups (-SO₃⁻) | Electrostatic Interaction | High Negative Electrostatic Potential | Anionic Charge |
| Anthraquinone Core | Reductive/Oxidative Attack | HOMO/LUMO Distribution | π-Electron System |
Molecular Modeling of Dye-Substrate and Dye-Degradant Interactions
Molecular modeling techniques are essential for understanding the complex interactions between this compound and various substrates, such as textile fibers, as well as its interaction with molecules involved in its degradation. These models help elucidate the mechanisms of dyeing and decolorization.
Detailed Research Findings: The dyeing of cellulosic fibers (e.g., cotton) with reactive dyes is a multi-step process involving both non-covalent and covalent interactions. Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models are used to study these phenomena.
Dye-Substrate (Cellulose) Interactions: The initial attraction of the anionic Reactive Blue 1 to the similarly anionic surface of cellulose in water is counterintuitive. Modeling studies show that high concentrations of electrolytes (salts) are crucial. whiterose.ac.uk The salt's cations screen the negative charges on both the dye's sulfonate groups and the cellulose surface, reducing electrostatic repulsion. whiterose.ac.uk This allows weaker, short-range forces like van der Waals forces and π-π stacking between the dye's aromatic rings and the glucose units of cellulose to take effect, promoting adsorption. whiterose.ac.uk Cationization of the cotton surface with polymers can also enhance dye uptake through strong electrostatic attractions. mdpi.com The final step is the formation of a stable covalent bond between the dye's dichlorotriazine group and the hydroxyl groups of cellulose, a process favored under alkaline conditions. walshmedicalmedia.com
Dye-Degradant Interactions: In degradation processes, the interaction is with reactive species like hydroxyl radicals (•OH) or with a reducing surface like zero-valent iron (ZVI). Saturation of reactive sites on the surface of ZVI has been observed to decrease the rate of decolorization of Reactive Blue 4 as the initial dye concentration increases. science.gov This suggests a surface-mediated reaction where the dye molecule must first adsorb onto the degradant material.
Interactive Data Table: Dye Interaction Mechanisms
| Interacting Species | Interaction Type | Modeling Technique | Key Finding |
|---|---|---|---|
| Cellulose Fiber | Electrostatic, van der Waals, π-π Stacking | Molecular Dynamics (MD) | Electrolytes screen repulsion, enabling adsorption prior to reaction. whiterose.ac.uk |
| Cellulose Fiber | Covalent Bond | Quantum Mechanics (QM) | Nucleophilic attack of cellulosate anion on the triazine ring. walshmedicalmedia.com |
| Zero-Valent Iron (ZVI) | Adsorption & Reductive Transformation | Kinetic Modeling | Reaction rate is dependent on available surface reactive sites. science.gov |
| Hydroxyl Radicals (•OH) | Oxidative Attack | - | Leads to cleavage of chromophore and aromatic rings. walshmedicalmedia.com |
Simulation of Degradation Pathways and Reaction Intermediates
Simulating the degradation of complex molecules like this compound is a significant computational challenge. These studies often combine experimental analysis with theoretical calculations to propose plausible degradation pathways and identify the transient chemical intermediates formed.
Detailed Research Findings: The degradation of this compound has been investigated using various advanced oxidation processes (AOPs) and reductive methods. The goal is typically mineralization, which is the complete breakdown of the organic dye into simple inorganic substances like CO₂, H₂O, and sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) ions. science.gov
Degradation Methods and Analysis: Experimental studies on Reactive Blue 4 degradation have employed methods such as electrooxidation, the photo-Fenton process, and photocatalysis with TiO₂. walshmedicalmedia.compucgoias.edu.br The progress of degradation is monitored by techniques like High-Performance Liquid Chromatography (HPLC), which separates the parent dye from its breakdown products, and mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of these intermediates. walshmedicalmedia.com
Proposed Pathways: While a complete, universally accepted degradation pathway for this compound is not detailed in the literature, general mechanisms can be inferred from studies on it and similar dyes.
Initial Attack: The degradation process typically begins with an attack on the most reactive part of the molecule. In oxidative processes, this is often the chromophore (the anthraquinone system), leading to a rapid loss of color. pucgoias.edu.br In reductive processes, cleavage of the amine linkages or other susceptible bonds occurs. science.gov
Formation of Intermediates: This initial attack breaks the large dye molecule into several smaller, complex aromatic intermediates. For anthraquinone dyes, this can include phthalic acid, benzoic acid derivatives, and substituted phenols.
Ring Opening: These aromatic intermediates are then subjected to further oxidation, leading to the opening of the benzene (B151609) rings.
Mineralization: The resulting aliphatic acids and other small organic fragments are finally oxidized to CO₂ and water. The sulfur and nitrogen atoms are converted to inorganic ions like sulfate, nitrate, and ammonium (B1175870). science.gov
Interactive Data Table: Generic Degradation Stages of an Anthraquinone Dye
| Degradation Stage | Process | Typical Intermediates | Analytical Detection Method |
|---|---|---|---|
| 1. Decolorization | Cleavage of chromophore/auxochrome groups | Large aromatic fragments | UV-Vis Spectroscopy, HPLC |
| 2. Fragmentation | Breakdown of the main molecular structure | Substituted benzenes, phenols, triazine derivatives | LC-MS, GC-MS |
| 3. Aromatic Ring Opening | Oxidation of aromatic rings | Short-chain carboxylic acids (e.g., maleic, oxalic) | GC-MS, Ion Chromatography |
| 4. Mineralization | Complete oxidation to inorganic products | CO₂, H₂O, SO₄²⁻, NO₃⁻ | Total Organic Carbon (TOC) Analysis, Ion Chromatography |
Advanced Applications and Material Interactions of C.i. Reactive Blue 1
Covalent Bonding Mechanisms with Cellulosic Fibers
The defining characteristic of reactive dyes, including C.I. Reactive Blue 1, is their ability to form strong, permanent covalent bonds with the functional groups of textile fibers. In the case of cellulosic fibers such as cotton, the primary reaction sites are the hydroxyl (-OH) groups. The bonding process is a two-stage mechanism: exhaustion and fixation.
First, during the exhaustion phase, the dye is adsorbed onto the cellulose (B213188) surface and diffuses into the fiber structure. This initial attraction is facilitated by weaker intermolecular forces. The addition of an electrolyte, such as sodium chloride or sodium sulfate (B86663), is crucial in this step. It reduces the natural electrostatic repulsion between the negatively charged dye anions and the similarly charged surface of the cellulose fiber in water, thereby increasing dye uptake. wordpress.comacs.org
The second and most critical stage is fixation, which occurs under alkaline conditions. An alkali, typically sodium carbonate or sodium hydroxide (B78521), is added to the dyebath. mdpi.com This raises the pH and catalyzes the formation of a covalent bond between the reactive group on the dye molecule and the hydroxyl groups of the cellulose. The alkali deprotonates the cellulose's hydroxyl groups, turning them into more potent nucleophilic cellulosate ions (Cell-O⁻). wordpress.commdpi.com These ions then attack the electrophilic carbon atom of the reactive group on the dye, leading to a nucleophilic substitution or addition reaction. This results in a stable ether linkage, permanently grafting the dye's chromophore onto the fiber. wordpress.com The primary hydroxyl group at the C6 position of the anhydroglucose (B10753087) unit of cellulose is generally the most reactive. mdpi.com
Reactive dyes are categorized by their reactive groups, such as monochlorotriazine (MCT) or vinyl sulfone (VS). Dyes can be monofunctional or bifunctional, containing one or two reactive groups, respectively. Bifunctional dyes, which may have two of the same (homo-bifunctional) or different (hetero-bifunctional) reactive groups, can offer higher fixation efficiency. mdpi.com This enhanced fixation is because they have two opportunities to react with the fiber, increasing the probability of covalent bond formation and resulting in excellent wash fastness. researchgate.net
| Stage | Key Process | Role of Additives | Chemical Interaction |
| Exhaustion | Adsorption and diffusion of dye into the fiber. wordpress.com | Electrolyte (e.g., NaCl, Na₂SO₄): Reduces electrostatic repulsion between dye and fiber. acs.org | Reversible physical adsorption (van der Waals forces, hydrogen bonds). wordpress.com |
| Fixation | Covalent bond formation between dye and fiber. wordpress.com | Alkali (e.g., Na₂CO₃, NaOH): Catalyzes the reaction by creating nucleophilic cellulosate ions (Cell-O⁻). mdpi.com | Nucleophilic substitution/addition reaction forming a stable ether bond. wordpress.com |
Integration into Functional Materials for Specific Applications
The robust covalent bonding of C.I. Reactive Blue dyes to substrates like cellulose allows for their integration into advanced functional materials.
Photocatalytic Textiles: Research has demonstrated the development of photoactive textiles by integrating reactive dyes with photocatalysts like titanium dioxide (TiO₂). In one study, C.I. Reactive Blue 21, a copper phthalocyanine-based dye, was mixed into a TiO₂ nano-sol and coated onto cotton fabric. rsc.orgresearchgate.net The dye acts as a photosensitizer, harvesting visible light—a region of the solar spectrum where TiO₂ is less active. researchgate.net This synergy extends the photocatalytic activity of the material into the visible light range. rsc.org The resulting functionalized fabric exhibits self-cleaning properties, demonstrated by the degradation of other organic pollutants like Rhodamine B under visible light, as well as enhanced UV protection. rsc.org The stable attachment of the dye-photocatalyst composite is confirmed through spectroscopic analysis. researchgate.net
Sensors and Indicators: The inherent pH sensitivity of some dye structures and the ability to covalently bond them to a solid substrate make them suitable candidates for optical sensors and indicators. For instance, cotton fabric dyed with certain compounds can exhibit distinct color changes in response to varying pH levels. researchgate.net Curcumin-dyed cationized cotton, for example, changes from brownish-yellow to bright yellow in acidic conditions (up to pH 6) and to reddish-brown at alkaline pH (above 8). researchgate.net While specific research on this compound as a pH indicator is limited, the principle of immobilizing a chromophore onto a textile matrix can be applied. By selecting or modifying a reactive dye with a chromophore that is sensitive to specific analytes (e.g., metal ions, pH, or biological molecules), it is possible to create textile-based sensors. The covalent bond ensures the indicator is not leached from the substrate, providing a durable and reusable sensor.
Photostability and Colorfastness Studies on Textile Substrates
The photostability and colorfastness of reactive dyes are critical for the longevity of colored textiles. Colorfastness refers to the resistance of the material's color to fading or running under various conditions, including washing, rubbing, and exposure to light.
Light Fastness: Reactive dyes are known for their excellent wet fastness properties due to the stable covalent bonds they form with fibers. researchgate.net However, their photostability, or resistance to fading upon exposure to light, can vary. The photochemical degradation of a dye involves complex reactions initiated by the absorption of light, often in the presence of oxygen and moisture, leading to the breakdown of the chromophore. Studies on triphenodioxazine (B1654681) reactive dyes, for example, have shown that color intensity decreases with increased exposure to UV radiation. nih.gov The stability of the dye is influenced by its chemical structure, the presence of metal complexes (like copper in many blue reactive dyes), and the nature of the fiber substrate.
Evaluation Methods: The colorfastness of dyed textiles is evaluated using standardized tests. The CIELAB system is a common method for quantifying color changes (ΔE*) after exposure to a stress factor like light or washing. nih.gov Spectroscopic techniques such as UV-Vis and FTIR are used to study the structural modifications of the dye on the fabric before and after irradiation to understand the degradation mechanism. nih.gov
Factors Influencing Fastness:
Dye Structure: The inherent chemical structure of the dye's chromophore and reactive groups plays a significant role. For example, metal-complex dyes often exhibit enhanced lightfastness.
Dye Concentration: The initial concentration of the dye on the fabric can affect the rate of fading.
Substrate: The type of fiber and any chemical modifications can influence dye stability.
Additives: The presence of UV absorbers or other stabilizing agents in the fabric finish can improve photostability.
The following table summarizes typical fastness ratings for reactive dyes on cotton, which are generally good to excellent.
| Fastness Property | Typical Rating (ISO 105) | Description |
| Light Fastness | 4-7 | Resistance to fading when exposed to light. |
| Wash Fastness | 4-5 | Resistance to color loss or staining during washing. |
| Rubbing Fastness (Crocking) | 4-5 | Resistance to color transfer from the fabric surface to another surface by rubbing. |
(Note: Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which can go up to 8)
Rheological and Interaction Studies in Dye Bath Formulations
The rheological properties (flow and deformation behavior) of dye baths and printing pastes are critical for achieving uniform and high-quality dyeing and printing.
Dye Bath Rheology: In exhaust dyeing, the dye bath is typically an aqueous solution with low viscosity. The key interactions involve the diffusion of the dye molecules to the fiber surface and into the fiber structure. wordpress.com The process is influenced by temperature, electrolyte concentration, and liquor ratio (the ratio of the weight of the dye bath to the weight of the goods). A lower liquor ratio reduces the distance dye molecules must travel, but adequate circulation is needed to ensure level dyeing. wordpress.com The adsorption behavior can be studied using kinetic models, such as the pseudo-second-order model, and adsorption isotherms like the Langmuir or Freundlich models, to understand the dye-fiber interaction dynamics. cellulosechemtechnol.romdpi.comneptjournal.com
Printing Paste Rheology: For textile printing with reactive dyes, the formulation is a thick paste. The rheology of this paste is crucial for the quality of the print.
Thickeners: A thickening agent, traditionally sodium alginate for reactive dyes, is used to achieve the desired viscosity. researchgate.net This high viscosity prevents the color from spreading beyond the defined print area.
Additives: Besides the dye and thickener, printing pastes contain other chemicals. Urea is often added to increase the solubility of the dye and aid its migration into the fiber during the fixation (steaming) process. An alkaline agent is also included to facilitate the covalent bonding reaction. researchgate.net
| Formulation Component | Function | Impact on Rheology & Interaction |
| Reactive Dye | Colorant | Interacts with fiber via adsorption and covalent bonding. |
| Thickener (e.g., Sodium Alginate) | Viscosity control | Imparts high viscosity at rest and shear-thinning flow for sharp print definition. researchgate.net |
| Urea | Solubilizing & Humectant Agent | Increases dye solubility and aids dye transfer from paste to fiber. researchgate.net |
| Alkali | Fixation Catalyst | Activates cellulose for covalent bonding with the dye. mdpi.com |
| Water | Solvent | Medium for dissolving dye and other auxiliaries. |
Q & A
Q. How can researchers ensure reproducibility when studying the competitive adsorption of this compound with co-existing dyes in mixed systems?
- Methodological Answer : Standardize dye mixtures with precise molar ratios and document preparation steps. Use controlled agitation (e.g., orbital shaker at fixed RPM) and temperature. Publish raw data (e.g., absorbance values, time points) in supplementary materials .
Q. What protocols mitigate batch-to-batch variability in synthesizing this compound for kinetic studies?
- Methodological Answer : Implement strict stoichiometric controls and real-time reaction monitoring (e.g., in situ FTIR). Characterize each batch via melting point, HPLC, and elemental analysis. Archive synthesis logs with detailed reaction conditions .
Ethical and Literature-Based Considerations
Q. How should researchers address gaps in the literature regarding the ecotoxicological effects of this compound metabolites?
Q. What ethical guidelines apply when using computational models to predict the carcinogenicity of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
